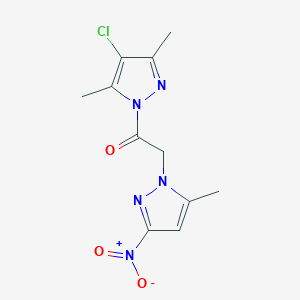
1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone is a C-nitro compound.
Scientific Research Applications
Molecular Structures and Intermolecular Interactions
- Research on related substituted pyrazole derivatives, including compounds with structural similarities to 1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone, highlights their molecular structures and intermolecular interactions. These studies reveal the nonplanar nature of these molecules and the presence of weak intermolecular interactions such as C-H...O, C-H...π, and π-π interactions. The unique trifurcated C-Cl...Cl-C contacts are also of interest in these compounds (Bustos et al., 2015).
Synthesis and Structural Analysis
- Synthesis and structural evaluation of arene-linked pyrazolyl methane ligands and their transition metal complexes have been explored. These studies involve the creation of coordination polymers and analysis of their structural properties, which could be relevant for understanding the behavior of 1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone in similar conditions (Wang et al., 2012).
Potential as Corrosion Inhibitors
- A theoretical study on bipyrazolic-type organic compounds, which are structurally related to 1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone, has been conducted to assess their potential as corrosion inhibitors. The study uses density functional theory to analyze the efficiency and reactive sites of these compounds (Wang, H. et al., 2006).
Biomimetic Oxidation and Catalytic Properties
- Research into biomimetic oxidation employing complexes formed with pyrazolyl ligands, including structures similar to the compound , provides insights into their catalytic properties. This research is significant for understanding how these compounds might behave in biomimetic reactions (Boyaala et al., 2017).
- Another study focuses on the preparation, characterization, and catalytic properties of ruthenium nitrosyl complexes with polypyrazolylmethane ligands. These findings can be relevant for assessing the potential catalytic applications of 1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone (Xu et al., 2008).
Antimicrobial and Anticancer Activity
- Studies on linked heterocyclic compounds containing pyrazole, pyrimidine, and thiazolidin-4-one, which have structural similarities to the compound of interest, indicate potential antimicrobial and anticancer activities. These findings are essential for exploring the biomedical applications of such compounds (Reddy et al., 2010).
properties
Product Name |
1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone |
|---|---|
Molecular Formula |
C11H12ClN5O3 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C11H12ClN5O3/c1-6-4-9(17(19)20)14-15(6)5-10(18)16-8(3)11(12)7(2)13-16/h4H,5H2,1-3H3 |
InChI Key |
AJZFMCZGELWDEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)N2C(=C(C(=N2)C)Cl)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2C(=C(C(=N2)C)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




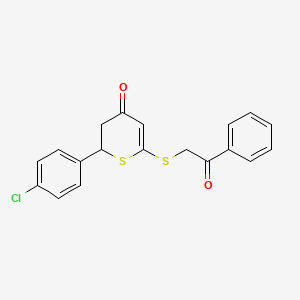
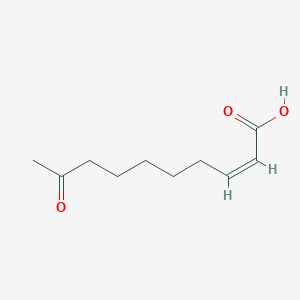
![2,4-Dibromo-6-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B1223523.png)
![[5-[(4-Methoxyphenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B1223525.png)
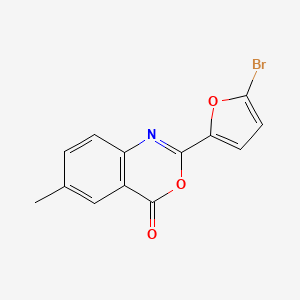
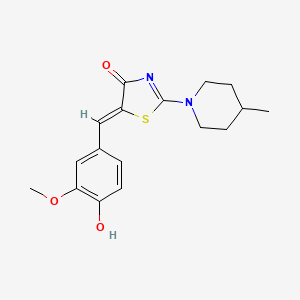
![1-Azepanyl-[2-[4-(difluoromethylthio)anilino]phenyl]methanone](/img/structure/B1223529.png)
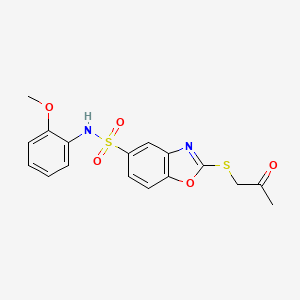
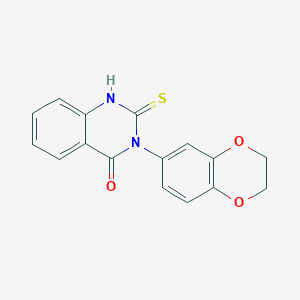
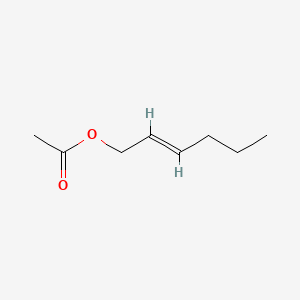
![N-[(2-hydroxyphenyl)-oxomethyl]-2,3-dihydrobenzofuran-5-carboxamide](/img/structure/B1223536.png)
![4-[[5-Ethyl-3-(4-methoxybenzoyl)thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1223537.png)
![2-[4-(2-methylpropyl)phenyl]propanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1223538.png)